

# Ralfinamide Mesylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Ralfinamide mesylate |           |
| Cat. No.:            | B116664              | Get Quote |

For researchers, scientists, and drug development professionals, this document provides an indepth technical overview of **ralfinamide mesylate**, including its molecular characteristics, mechanism of action, and a summary of key experimental data.

### **Core Molecular and Physicochemical Properties**

**Ralfinamide mesylate** is an investigational drug candidate with potential applications in the management of neuropathic pain.[1] It is the methanesulfonate salt of ralfinamide.

#### **Molecular Structure and Formula**

The chemical identity of **ralfinamide mesylate** is well-defined.

- IUPAC Name: (2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid[2]
- CAS Number: 202525-45-4[3]
- Molecular Formula: C<sub>17</sub>H<sub>19</sub>FN<sub>2</sub>O<sub>2</sub> · CH<sub>4</sub>O<sub>3</sub>S[4]
- Synonyms: FCE-26742A mesylate, (2S)-2-[[[4-[(2-Fluorophenyl)methoxy]phenyl]methyl]amino]-propanamide methanesulfonate[4]

The structure of the active moiety, ralfinamide, features a chiral center, with the (S)-enantiomer being the active form.



#### **Physicochemical Data**

The following table summarizes the key physicochemical properties of ralfinamide mesylate.

| Property            | Value                                                   | References |
|---------------------|---------------------------------------------------------|------------|
| Molecular Weight    | 398.45 g/mol                                            | [3][4]     |
| Appearance          | White to beige powder                                   | [4][5]     |
| Solubility          | Soluble in water (>15 mg/mL)<br>and DMSO (to 100 mM)    | [4][6]     |
| Purity              | ≥98% (HPLC)                                             | [4]        |
| Optical Activity    | [ $\alpha$ ]/D 10 to 15 $^{\circ}$ (c=1 in acetic acid) | [4]        |
| Storage Temperature | 2-8°C                                                   | [4]        |

#### **Mechanism of Action**

Ralfinamide exhibits a multimodal mechanism of action, targeting several key pathways involved in nociceptive signaling.[7] This complex pharmacology suggests a broad potential for analgesia in various pain states.

The primary mechanism is the blockade of voltage-gated sodium channels, with a degree of selectivity for tetrodotoxin-resistant (TTX-r) currents, which are prominently expressed in nociceptive neurons.[6][8] The inhibition is voltage-dependent, indicating a higher affinity for inactivated channels, a characteristic that may favor the modulation of hyperexcitable neurons in chronic pain states.[4][9]

Beyond sodium channel modulation, ralfinamide also acts as an N-type calcium channel blocker and a noncompetitive NMDA receptor antagonist.[7]





Click to download full resolution via product page

Mechanism of action of ralfinamide mesylate.

# Experimental Protocols Preclinical Evaluation in a Neuropathic Pain Model

The analgesic effects of ralfinamide have been assessed in established animal models of neuropathic pain.

- Model: Spared nerve injury (SNI) or chemotherapy-induced neuropathic pain in rodents.[1]
- Objective: To determine the efficacy of ralfinamide in alleviating mechanical allodynia.
- · Methodology:
  - Induction of neuropathic pain via SNI surgery or administration of chemotherapeutic agents like oxaliplatin or paclitaxel.[1]



- Post-injury, mechanical sensitivity is assessed using von Frey filaments to determine the paw withdrawal threshold.
- Animals are orally administered ralfinamide at varying doses.[1]
- Paw withdrawal thresholds are measured at multiple time points post-administration to evaluate the degree and duration of the anti-allodynic effect.
- A control group receiving a vehicle and a positive control group (e.g., gabapentin) are included for comparison.[1]

# Phase IIb/III Clinical Trial in Neuropathic Low Back Pain (SERENA Study)

A key clinical investigation of ralfinamide was the SERENA study, a multicenter, randomized, double-blind, placebo-controlled trial.[10][11]

- Objective: To assess the efficacy, safety, and tolerability of two fixed doses of ralfinamide in patients with chronic neuropathic low back pain.[10]
- Patient Population: Adult patients (18-85 years) with chronic (at least 6 months) neuropathic low back pain of at least moderate severity, often due to nerve compression.[10]
- Methodology:
  - Screening Phase (7 days): Patients are assessed against inclusion and exclusion criteria.
  - Randomization: Eligible patients are randomized in a 1:1:1 ratio to one of three treatment arms.
  - Treatment Phase (12 weeks):
    - Group 1: Ralfinamide 160 mg/day (administered as 80 mg twice daily).
    - Group 2: Ralfinamide 320 mg/day (administered as 160 mg twice daily).
    - Group 3: Placebo (twice daily).



- Primary Efficacy Endpoint: Change from baseline in the 11-point Likert pain intensity scale.[11]
- Secondary Endpoints: Visual Analog Scale (VAS) for pain, Patient Global Impression of Change (PGIC), and Clinician Global Impression (CGI).[11]
- Safety Assessments: Monitoring of adverse events, vital signs, ECGs, and laboratory parameters throughout the study.
- Post-treatment Follow-up (1 week): Final safety and efficacy assessments.





Click to download full resolution via product page

Workflow of the SERENA Phase IIb/III clinical trial.

### **Summary of Clinical Efficacy Data**

The following table summarizes key findings from a Phase II study of ralfinamide in patients with various peripheral neuropathic pain conditions.[12]

| Parameter                  | Ralfinamide Group               | Placebo Group | p-value |
|----------------------------|---------------------------------|---------------|---------|
| Number of Patients         | 177                             | 95            | N/A     |
| Change in VAS              | -5.2 (95% CI: -11.0,<br>0.5)    | -             | 0.075   |
| Change in Likert<br>Scale  | -0.68 (95% CI: -1.18,<br>-0.17) | -             | 0.008   |
| 50% Responders<br>(VAS)    | 11% higher rate                 | -             | 0.048   |
| 50% Responders<br>(Likert) | 11.8% higher rate               | -             | 0.027   |

VAS: Visual Analog Scale; CI: Confidence Interval.

In this study, ralfinamide demonstrated a statistically significant and clinically relevant reduction in pain as measured by the Likert scale and responder rates.[12] However, the subsequent larger SERENA trial in a more specific population with neuropathic low back pain did not show a significant difference between ralfinamide and placebo for the primary endpoint.[11]

## **Synthesis Overview**

The synthesis of ralfinamide can be achieved through the reductive amination of (S)-alaninamide with 4-(2-fluorobenzyloxy)benzaldehyde. This process involves the formation of a Schiff base intermediate, which is subsequently reduced via catalytic hydrogenation to yield the final product. The resulting ralfinamide base is then treated with methanesulfonic acid to form the crystalline mesylate salt, which can be purified through recrystallization.



#### Conclusion

Ralfinamide mesylate is a multimodal analgesic agent with a well-characterized molecular structure and a mechanism of action centered on the blockade of key ion channels involved in pain signaling. While it has shown efficacy in preclinical models and some clinical studies of neuropathic pain, further investigation is required to delineate its therapeutic potential in specific pain indications. The data and protocols summarized herein provide a comprehensive foundation for professionals engaged in the research and development of novel pain therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ralfinamide Mesylate | CAS 202825-45-4 | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. Ralfinamide mesylate ≥98% (HPLC) | 202825-45-4 [sigmaaldrich.com]
- 5. RalfinaMide Mesylate Safety Data Sheet [chemicalbook.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Newron Pharmaceuticals: Preclinical Results Of Ralfinamide In A Model Of Central Pain To Be Presented At The European Federation Of IASP Chapters (EFIC) 6th International Congress - BioSpace [biospace.com]
- 8. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. newron.com [newron.com]



 To cite this document: BenchChem. [Ralfinamide Mesylate: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116664#ralfinamide-mesylate-molecular-structure-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com